molecular formula C16H23FN2O3S B5806286 N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No. B5806286
M. Wt: 342.4 g/mol
InChI Key: BSXVXGFAEAQHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide, also known as CSP-1103, is a novel compound that has attracted significant attention in the field of neuroscience. This compound is a potent and selective antagonist of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft. The inhibition of GlyT1 by CSP-1103 leads to an increase in glycine levels in the synaptic cleft, which has been shown to have beneficial effects on various neurological disorders.

Mechanism of Action

N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide acts as a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. Glycine is an important neurotransmitter that plays a key role in regulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in various neurological disorders. Inhibition of GlyT1 by N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide leads to an increase in glycine levels in the synaptic cleft, which enhances NMDA receptor activity and promotes synaptic plasticity.
Biochemical and Physiological Effects:
N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has been shown to have several biochemical and physiological effects, including increased glycine levels in the synaptic cleft, enhanced NMDA receptor activity, and improved synaptic plasticity. These effects have been associated with improved cognitive function, reduced negative symptoms in schizophrenia, reduced amyloid-beta accumulation in Alzheimer's disease, and reduced pain sensitivity in neuropathic pain.

Advantages and Limitations for Lab Experiments

N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has several advantages for lab experiments, including its high potency and selectivity for GlyT1, its ability to increase glycine levels in the synaptic cleft, and its well-characterized mechanism of action. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide, including the development of more potent and selective GlyT1 inhibitors, the optimization of the synthesis method to improve yield and purity, and the investigation of the compound's potential therapeutic applications in other neurological disorders. Additionally, the mechanisms underlying the beneficial effects of N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide on cognitive function, negative symptoms, amyloid-beta accumulation, and pain sensitivity should be further elucidated.

Synthesis Methods

The synthesis of N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide involves several steps, starting with the reaction of cycloheptylamine with 4-fluorobenzene sulfonyl chloride to form N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide. This intermediate is then treated with methyl iodide to yield N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide. The synthesis of N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has been optimized to yield high purity and high yield of the final compound.

Scientific Research Applications

N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Alzheimer's disease, and neuropathic pain. The compound has been shown to improve cognitive function and reduce negative symptoms in patients with schizophrenia. In Alzheimer's disease, N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has been shown to improve memory and reduce amyloid-beta accumulation in animal models. In neuropathic pain, N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has been shown to reduce pain sensitivity and improve quality of life in patients.

properties

IUPAC Name

N-cycloheptyl-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-19(23(21,22)15-10-8-13(17)9-11-15)12-16(20)18-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXVXGFAEAQHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

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